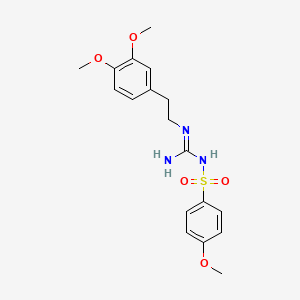![molecular formula C11H18ClF2NO2 B2974251 Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl CAS No. 2503208-95-3](/img/structure/B2974251.png)
Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2503208-95-3 . It has a molecular weight of 269.72 and its IUPAC name is "methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17F2NO2.ClH/c1-16-8(15)10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-7,14H2,1H3;1H" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Electrochemical Synthesis : Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing related compounds, has been electrochemically synthesized from methyl adamantane-1-carboxylate in pyridine–5HF under constant current conditions, indicating potential methods for synthesizing related compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Monoi & Hara, 2012).
- Catalytic Aminocarbonylation : Amino acid methyl esters, similar in structure to Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl, have been used as amine nucleophiles in palladium-catalyzed aminocarbonylation, leading to the formation of carboxamides, showcasing a potential synthetic route for related compounds (Müller et al., 2005).
Analytical Methods
- GC-MS Discrimination : Techniques involving derivatization and gas chromatography-mass spectrometry (GC-MS) have been developed for amino acids and their derivatives, which could be applicable for analyzing compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Baskal, Bollenbach, & Tsikas, 2021).
Applications in Organic Synthesis
- Amidation Reactions : Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 indicates potential methodologies for modifications of compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl (Lanigan, Starkov, & Sheppard, 2013).
Biological Evaluation and NMR Studies
- Fluorinated Amino Acids in NMR : The use of fluorinated amino acids, which share structural similarity with Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl, in NMR for intracellular pH measurement highlights potential biomedical applications (Taylor & Deutsch, 1983).
Novel Building Blocks and Synthesis Pathways
- Building Blocks for Amino Acids : The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrates the potential of related compounds like Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate HCl as building blocks for amino acid synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2.ClH/c1-16-8(15)10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFJDNMVYOOXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)
![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)


![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)


![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2974188.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)